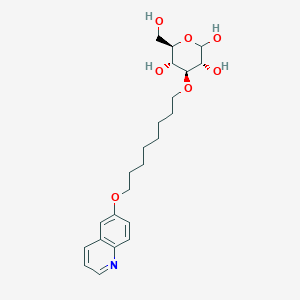
(3R,4S,5R,6R)-6-(hydroxymethyl)-4-(8-quinolin-6-yloxyoctoxy)oxane-2,3,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HTI-1 is a synthetic organic compound known for its significant inhibitory effects on the Plasmodium hexose transporter (PfHT1), which is crucial for the survival of the malaria parasite . This compound is a derivative of the glucose analogue C3361, designed to enhance its inhibitory properties against PfHT1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HTI-1 involves multiple steps, starting from a glucose analogue. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the glucose analogue are protected using suitable protecting groups to prevent unwanted reactions.
Formation of the Core Structure: The protected glucose analogue undergoes a series of reactions, including glycosylation and coupling reactions, to form the core structure of HTI-1.
Deprotection: The protecting groups are removed under mild conditions to yield the final product, HTI-1.
Industrial Production Methods
Industrial production of HTI-1 would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalysts), and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
HTI-1 undergoes various chemical reactions, including:
Oxidation: HTI-1 can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of HTI-1 can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: HTI-1 can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
HTI-1 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Industry: Potential use in the development of new antimalarial drugs and as a tool in biochemical research.
Mechanism of Action
HTI-1 exerts its effects by inhibiting the Plasmodium hexose transporter (PfHT1), which is essential for the parasite’s glucose uptake . By blocking this transporter, HTI-1 effectively starves the parasite of glucose, leading to its death. The molecular target is PfHT1, and the pathway involves disruption of glucose metabolism in the parasite .
Comparison with Similar Compounds
HTI-1 is unique compared to other glucose analogues due to its enhanced inhibitory effect on PfHT1 . Similar compounds include:
C3361: The parent compound of HTI-1, with less inhibitory potency.
Phloretin: Another glucose analogue with inhibitory effects on glucose transporters but less specific to PfHT1.
Glucose Pentaacetate: A glucose derivative with different biological activities.
HTI-1 stands out due to its specificity and potency in inhibiting the Plasmodium hexose transporter, making it a promising candidate for antimalarial drug development .
If you have any more questions or need further details, feel free to ask!
Properties
Molecular Formula |
C23H33NO7 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)-4-(8-quinolin-6-yloxyoctoxy)oxane-2,3,5-triol |
InChI |
InChI=1S/C23H33NO7/c25-15-19-20(26)22(21(27)23(28)31-19)30-13-6-4-2-1-3-5-12-29-17-9-10-18-16(14-17)8-7-11-24-18/h7-11,14,19-23,25-28H,1-6,12-13,15H2/t19-,20-,21-,22+,23?/m1/s1 |
InChI Key |
PHDIJLFSKNMCMI-ITGJKDDRSA-N |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)OCCCCCCCCO[C@H]3[C@@H]([C@H](OC([C@@H]3O)O)CO)O)N=C1 |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OCCCCCCCCOC3C(C(OC(C3O)O)CO)O)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[5-(5-ethoxypyridin-2-yl)-4-(2-fluorophenyl)-1,2,4-triazol-3-yl]cyclobutyl]pyridine-2-carboxamide](/img/structure/B10821564.png)
![1-(4-Fluorophenyl)-4-[[4-(3-fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]piperazine](/img/structure/B10821571.png)
![benzyl N-[(1S,2S)-2-(tert-butoxy)-1-{[(1S)-2-cyclohexyl-1-{[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl}ethyl]carbamoyl}propyl]carbamate](/img/structure/B10821575.png)
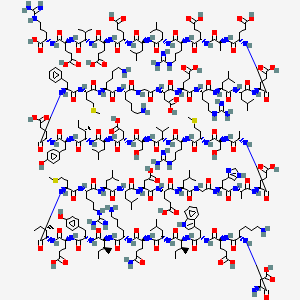
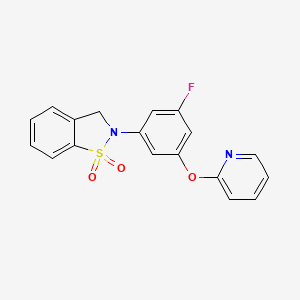
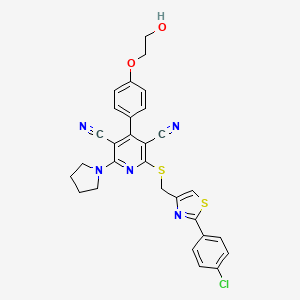
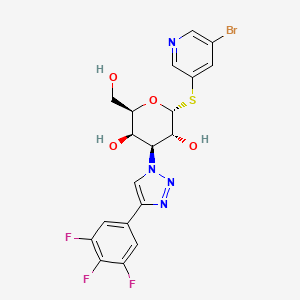
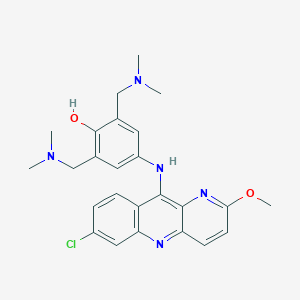
![N-(1-methylpiperidin-4-yl)-4-[[4-(trifluoromethyl)phenoxy]methyl]benzamide](/img/structure/B10821617.png)
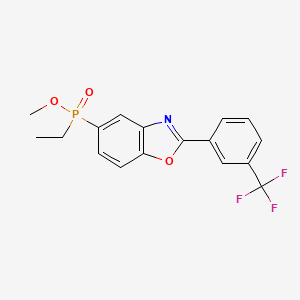


![1-[(1S)-1-[3-(aminomethyl)phenyl]ethyl]-5-chloro-2-iminopyridine-3-carboxamide;hydrochloride](/img/structure/B10821658.png)
![N-cyclopropyl-3-methyl-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B10821659.png)
